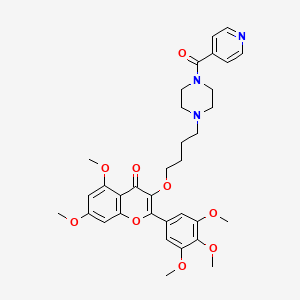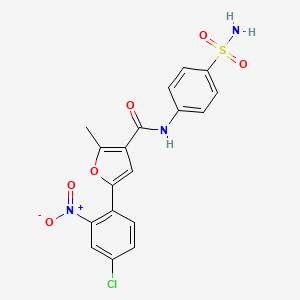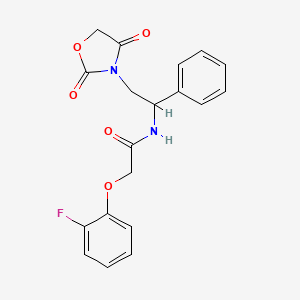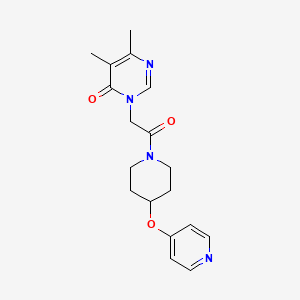
Telomerase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telomerase-IN-2 is a novel compound designed to target telomerase, an enzyme involved in maintaining telomere length. Telomeres are repetitive DNA sequences at the ends of chromosomes, essential for genomic stability. Dysregulation of telomerase can impact aging, health, and disease outcomes .
Synthesis Analysis
Molecular Structure Analysis
This compound’s molecular structure is crucial for understanding its interactions with telomerase. It likely contains functional groups that facilitate binding to the enzyme’s active site. Structural elucidation involves techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
This compound may undergo chemical transformations in biological systems. Investigating its reactivity with other molecules, metabolic pathways, and potential metabolites is essential. Researchers study its stability, degradation, and potential reactive intermediates .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Telomerase Activity in Plant and Animal Cells
- Telomerase in Plant Cells : Telomerase activity has been observed in plant cells, such as those of Nicotiana tabacum, indicating its role in the maintenance of telomeres in plant genetics (Fajkus, Kovařík, & Kralovics, 1996).
- Purification of Telomerase : The purification of telomerase from organisms like Euplotes aediculatus has provided insights into its function, especially the requirement of a primer 3' overhang for efficient extension (Lingner & Cech, 1996).
Therapeutic Applications in Cancer Treatment
- Targeting Telomerase in Cancer : Research indicates the potential of targeting telomerase RNA in human malignant glioma using antisense oligonucleotides, offering a novel approach for cancer treatment (Kondo et al., 1998).
- Inhibition of Telomerase in Human Cells : Studies have shown that inhibiting telomerase in human cells can limit the growth of cancer cells, validating the role of telomerase in cell lifespan and as a target for anti-cancer therapies (Hahn et al., 1999).
Telomerase in Aging and Longevity
- Telomerase and Aging : Telomerase gene therapy in mice has shown to delay aging and increase longevity, providing evidence of telomerase's role in physiological aging (Bernardes de Jesus et al., 2012).
Molecular Mechanisms and Regulation
- Molecular Mechanisms in Telomerase Activity : The molecular mechanisms regulating telomerase activity involve various factors like gene expression, protein-protein interactions, and protein phosphorylation, highlighting the complexity of telomerase control mechanisms (Liu, 1999).
Telomerase in Specific Cancer Types
- Telomerase in Colorectal Carcinoma : The study of telomerase activity in Stage II colorectal carcinoma helps in understanding its role in cancer progression and potential as a prognostic indicator (Kawanishi-Tabata et al., 2002).
Anti-apoptotic Role of Telomerase
- Telomerase and Apoptosis : Telomerase has been found to play an anti-apoptotic role in cells, suggesting its involvement in cell survival and potential implications in cancer therapy (Fu et al., 1999).
Novel Anticancer Therapeutics Targeting Telomerase
- Therapeutics Targeting Telomerase : Research into novel anticancer therapeutics targeting telomerase, including small molecule inhibitors and gene therapies, shows promise in treating various cancers (Ruden & Puri, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
5,7-dimethoxy-3-[4-[4-(pyridine-4-carbonyl)piperazin-1-yl]butoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O9/c1-40-24-20-25(41-2)29-26(21-24)46-31(23-18-27(42-3)32(44-5)28(19-23)43-4)33(30(29)38)45-17-7-6-12-36-13-15-37(16-14-36)34(39)22-8-10-35-11-9-22/h8-11,18-21H,6-7,12-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUAPSDPPFIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCCN4CCN(CC4)C(=O)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)


![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)

